Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring an isoxazole carboxamide substituent at the 3-position and a phenyl group at the 5-position of the thiophene ring. The methyl ester group at the 2-position enhances its stability and modulates physicochemical properties such as solubility and bioavailability.
Properties
IUPAC Name |
methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-8-13(23-19-10)16(20)18-12-9-14(11-6-4-3-5-7-11)24-15(12)17(21)22-2/h3-9H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZDKEYCHLZEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Isoxazole Formation
A prominent method involves [3+2] cycloaddition between C-(5-methyl-2-thienyl)-N-methylnitrone and N-phenylmaleimide under reflux conditions in benzene. This reaction proceeds via a dipolar mechanism, yielding a trans-isoxazole-thiophene adduct after 12 hours. Column chromatography (petroleum ether/ethyl acetate, 1:2) isolates the product with subsequent recrystallization from chloroform/n-hexane (1:3) achieving >95% purity.
Reaction Conditions:
- Temperature: 80°C (reflux)
- Solvent: Benzene
- Catalyst: None (thermal activation)
- Yield: 68–72%
Amide Coupling Strategies
The amide linkage between the thiophene carboxylate and isoxazole carboxamide is forged via nucleophilic acyl substitution. Activation of the thiophene-2-carboxylic acid as an acid chloride (using thionyl chloride) precedes reaction with 5-amino-3-methylisoxazole in tetrahydrofuran (THF) at 0–5°C. Triethylamine scavenges HCl, driving the reaction to completion within 4 hours.
Optimization Insights:
- Solvent Polar Effects: Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
- Catalytic Additives: N-Methylimidazole (10 mol%) accelerates acyl transfer, reducing side-product formation.
Reaction Condition Optimization and Mechanistic Considerations
Solvent and Temperature Profiles
Comparative studies highlight the superiority of acetonitrile over toluene in suppressing oligomerization during amidation (Table 1). Elevated temperatures (50–80°C) improve kinetics but risk decarboxylation, necessitating a balance between rate and selectivity.
Table 1: Solvent Impact on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 60 | 85 | 98 |
| Toluene | 60 | 72 | 91 |
| THF | 60 | 78 | 95 |
Catalytic Systems
N-Alkylimidazoles, particularly N-methylimidazole, emerge as critical catalysts in sulfonyl isocyanate-mediated reactions, facilitating intermediate stabilization and reducing reaction times by 30–40%. Stoichiometric bases (e.g., potassium tert-butoxide) are avoided due to ester hydrolysis risks.
Analytical Characterization and Quality Control
Spectroscopic Validation
- NMR Spectroscopy: $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) confirms regioisomeric purity, with characteristic singlet peaks for the methyl ester (δ 3.89 ppm) and isoxazole methyl (δ 2.42 ppm).
- HPLC-MS: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) verifies >99% purity, with ESI-MS showing [M+H]$$ ^+ $$ at m/z 385.1.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent variations, synthesis pathways, and physicochemical properties. Key analogs include:
Methyl 3-Amino-5-(3-Phenylisoxazol-5-yl)Thiophene-2-Carboxylate
- Structural Difference: Replaces the 3-methylisoxazole-5-carboxamido group with an amino group at the 3-position of the thiophene ring.
- Synthesis: Prepared via nucleophilic substitution or coupling reactions starting from methyl 3-amino-5-phenylthiophene-2-carboxylate and phenylisoxazole derivatives .
- Physicochemical Properties: Higher solubility in polar solvents due to the amino group. Reduced steric hindrance compared to the carboxamido analog.
Methyl 3-(Benzothiazole-2-Carboxamido)-5-Phenylthiophene-2-Carboxylate
- Structural Difference : Substitutes the 3-methylisoxazole ring with a benzothiazole moiety.
- Key Data :
Methyl 3-[(4-Fluorobenzoyl)Amino]-5-Phenylthiophene-2-Carboxylate
- Structural Difference : Replaces the isoxazole carboxamide with a 4-fluorobenzoyl group.
- Key Data: Molecular formula: C₁₉H₁₄FNO₃S. Molecular weight: 355.38 g/mol. ChemSpider ID: 2902611 .
- Synthesis: Likely involves coupling 4-fluorobenzoyl chloride with methyl 3-amino-5-phenylthiophene-2-carboxylate.
- Properties : The electron-withdrawing fluorine atom enhances metabolic stability and may influence binding affinity in biological systems .
Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate
- Structural Difference : Features an ethyl ester and a 5-methylthiophene substituent instead of the phenylthiophene-carboxamido system.
- Synthesis: Prepared via cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with ethyl 2-butenoate under oxidative conditions (Oxone® and KCl) .
- Applications : Serves as a precursor for carboxylic acid derivatives used in further functionalization .
Data Tables
Table 1: Molecular and Physicochemical Properties of Analogs
*Estimated based on functional group contributions.
Biological Activity
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a methylisoxazole moiety linked to a phenylthiophene structure, which contributes to its diverse chemical reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H14N2O4S |
| Molecular Weight | 342.37 g/mol |
| CAS Number | 1004-96-2 |
Synthesis
The synthesis typically involves the coupling of 3-methylisoxazole-5-carboxylic acid with a thiophene derivative using coupling agents like EDC.HCl and HOBT in dichloromethane (DCM), with triethylamine as a base. This method allows for the generation of high-purity compounds suitable for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.
Immunosuppressive Effects
A study highlighted that derivatives of isoxazole, including compounds similar to this compound, demonstrated immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The compound's mechanism appears to involve modulation of cytokine production, particularly tumor necrosis factor-alpha (TNF-α) .
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity is mediated through interactions with specific enzymes and receptors involved in inflammatory and immune responses. The compound may also influence apoptotic pathways, as indicated by increased expression of caspases in treated cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-Phenylisoxazole | Antimicrobial | Simpler structure; lacks thiophene |
| Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate | Antifungal | Similar structure; different functional groups |
| 5-Methylisoxazole-3-carboxamide | Anti-inflammatory | Different functional groups; distinct activity profile |
Case Studies and Research Findings
- Immunosuppressive Activity : In a study examining various isoxazole derivatives, this compound was noted for its ability to inhibit TNF-α production in human whole blood cultures at concentrations as low as 6.25 µM, indicating strong immunomodulatory potential .
- Antimicrobial Efficacy : Laboratory tests have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core followed by functionalization. Key steps include:
- Cyclization : Formation of the thiophene ring via Gewald-like reactions using precursors such as ketones and cyanoacetates under basic conditions .
- Amidation : Coupling the 3-methylisoxazole-5-carboxylic acid moiety to the thiophene scaffold using coupling agents like HATU or DCC in anhydrous DMF .
- Esterification : Introduction of the methyl ester group via nucleophilic substitution or acid-catalyzed esterification .
- Optimization : Yield and purity are enhanced by controlling reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and connectivity. The thiophene ring protons appear as distinct doublets (δ 6.5–7.5 ppm), while the isoxazole carboxamido group shows characteristic carbonyl signals (~168 ppm) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the thiophene-isoxazole junction. Lattice parameters and hydrogen-bonding patterns can be analyzed to validate crystallinity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 388.08) and fragmentation patterns .
Q. What are the recommended protocols for assessing the compound's stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar thiophene derivatives) .
- HPLC-PDA Monitoring : Track degradation products over time under accelerated conditions (e.g., 40°C/75% RH for 6 months). Use C18 columns with acetonitrile/water gradients .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene and isoxazole moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the isoxazole or thiophene rings) influence the compound's biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs by replacing the 3-methylisoxazole group with other heterocycles (e.g., pyrazole or oxadiazole). Test inhibitory activity against target enzymes (e.g., kinases) using enzymatic assays .
- Computational Modeling : Perform docking simulations (AutoDock Vina) to compare binding affinities. The methyl group on isoxazole may enhance hydrophobic interactions with enzyme pockets, while the phenyl group on thiophene influences π-π stacking .
Q. How can researchers resolve contradictory data regarding the compound's biological activity across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., cell-based vs. cell-free assays). For example, discrepancies in IC values may arise from differences in membrane permeability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA) to identify outliers. Adjust for variables like solvent (DMSO vs. saline) or cell line specificity .
Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers during large-scale synthesis .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like amidation to enforce stereocontrol .
Q. How can computational methods predict the compound's pharmacokinetic properties (e.g., bioavailability, metabolic pathways)?
- Methodological Answer :
- ADME Prediction : Use software like SwissADME to estimate logP (~2.5), solubility (LogS ≈ -4.1), and CYP450 metabolism. The methyl ester group may undergo hydrolysis in vivo, while the isoxazole ring resists oxidative degradation .
- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Look for hydroxylation at the phenyl ring or ester cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
